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Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand

how the choice of solvent can make or break a hydrogenation reaction. It's often treated as an

inert medium, but in reality, the solvent is an active participant that can dictate reaction rate,

selectivity, and even catalyst stability. This guide is designed to move beyond simple solvent

selection charts and provide you with the causal reasoning and troubleshooting frameworks

needed to master your hydrogenation experiments. We'll explore the intricate ways solvents

influence the catalytic cycle and provide actionable solutions to common problems encountered

in the lab.

Part 1: Frequently Asked Questions (FAQs)
This section addresses the high-level questions we frequently receive regarding the role of

solvents in hydrogenation.

Q1: My hydrogenation reaction is unexpectedly slow or has
completely stalled. How could the solvent be the culprit?
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A: This is a classic and often complex issue. The solvent can impede your reaction in several

ways:

Mass Transfer Limitations: The solvent's viscosity can limit the rate at which hydrogen gas

dissolves and diffuses to the catalyst surface.[1] Highly viscous solvents can create a

"hydrogen-starved" environment at the catalytic sites, slowing the reaction down.[1]

Catalyst Inhibition: Some solvents, particularly those with strong coordinating properties like

THF or methanol, can adsorb onto the catalyst's active sites.[2] This competitive adsorption

can block the substrate or hydrogen from accessing the sites, effectively inhibiting the

reaction.[2]

Poor Reactant Solubility: While obvious, it's a crucial checkpoint. If your starting material is

not fully dissolved, the reaction becomes limited by the dissolution rate, not the intrinsic

kinetics.

Product Inhibition: The product of your reaction might be a catalyst poison.[1][3] Certain

solvents can exacerbate this effect. For example, in the hydrogenation of imines to amines,

the resulting amine can coordinate to the metal center and deactivate it; using a solvent like

CO2-expanded THF can mitigate this by reversibly reacting with the amine product.[1]

Q2: How does solvent polarity really affect the reaction rate and
selectivity?
A: Solvent polarity is a multifaceted parameter that influences the reaction by stabilizing or

destabilizing reactants, intermediates, and transition states.[4]

For Reaction Rate: An increase in solvent polarity can sometimes increase the reaction rate,

but this is not a universal rule.[5] For example, in the hydrogenation of 3,4-

dichloronitrobenzene over a Pd/C catalyst, increasing solvent polarity boosts the rate.[5] This

can be attributed to the stabilization of polar intermediates or an increase in reactive

chemisorbed hydrogen on the catalyst surface.[5] However, in other systems, a more polar

solvent might preferentially solvate the starting material, making it less available for

adsorption onto the catalyst, thereby slowing the reaction.

For Selectivity: Polarity plays a critical role in selectivity. In asymmetric hydrogenations, polar

solvents can favor an "early" transition state where the substrate is further from the chiral
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catalyst, leading to lower enantioselectivity.[1] Conversely, non-polar solvents may promote a

"later," more ordered transition state, enhancing selectivity.[1] For chemoselectivity, polar

solvents can promote the activation of polar functional groups, like a nitro group, through

hydrogen bonding.[5]

Q3: Should I use a protic or an aprotic solvent? What's the
fundamental difference in how they behave?
A: The choice between a protic and aprotic solvent depends heavily on your substrate and the

reaction mechanism.

Protic Solvents (e.g., water, methanol, ethanol, acetic acid) have O-H or N-H bonds and can

act as hydrogen bond donors.[6][7] They are often used because they can promote rapid

reactions.[1] They can activate substrates by hydrogen bonding (e.g., to a carbonyl or nitro

group), facilitate proton transfer steps in the catalytic cycle, and help stabilize charged

intermediates.[1][5] For deprotection reactions, like removing a benzyl group from an amine,

acetic acid is often used to protonate the heteroatom, which facilitates the reaction.[3]

Aprotic Solvents (e.g., THF, dioxane, hexane, toluene) lack O-H or N-H bonds and cannot

donate hydrogen bonds.[6][7] They are useful when protic functionality would interfere with

the reaction, such as by reacting with a sensitive substrate or intermediate. Aprotic solvents

that are strong donors (Lewis bases) like THF can still coordinate to the catalyst and stabilize

reactive intermediates.[1] In contrast, non-coordinating aprotic solvents like hexane have

minimal interaction with the catalyst, which can be beneficial or detrimental depending on the

stability of the active catalytic species.[2]

Q4: My reaction is producing a mixture of products (poor
chemoselectivity). Can changing the solvent help?
A: Absolutely. The solvent is a powerful tool for tuning chemoselectivity. It works by altering the

relative rates of competing reaction pathways.

Selective Solvation: A solvent may preferentially solvate one functional group over another,

influencing which one interacts with the catalyst. For instance, a protic solvent might form

hydrogen bonds with a nitro group, activating it for reduction over a less polar C=C double

bond.[5]
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Controlling Hydrogen Availability: As seen in asymmetric catalysis, the local concentration of

hydrogen at the catalyst surface, which is influenced by the solvent's viscosity and H2

solubility, can dramatically alter selectivity.[1]

Protecting Intermediates: A solvent can sometimes react with a kinetic product to protect it

from further reaction.[1] A prime example is using supercritical CO2 during nitrile

hydrogenation; the CO2 reversibly forms a carbamic acid with the primary amine product,

preventing it from reacting further to form secondary amines.[1]

Q5: Is maximizing hydrogen solubility in my chosen solvent the most
critical factor for a fast reaction?
A: Not necessarily. While sufficient hydrogen must be available, the thermodynamic solubility of

H2 in the solvent is often less important than the rate of mass transfer, especially in well-stirred,

non-viscous systems.[1] The reaction rate is proportional to the activity of the hydrogen, which

is set by the partial pressure of H2 gas, not its concentration in the bulk liquid.[1] If mass

transfer is fast, the catalyst surface is constantly supplied with hydrogen, and differences in

bulk solubility between various non-viscous solvents have little impact on the overall rate.[1]

However, if your system is mass-transfer limited (e.g., due to a highly viscous solvent or poor

stirring), then a solvent with higher H2 solubility can help mitigate this limitation.[1]

Part 2: Troubleshooting Guide: Specific Scenarios
Here we dissect specific experimental failures and map them to solvent-based causes and

solutions.

Problem: Low Reaction Rate or Complete Stalling
Your reaction starts but proceeds at a glacial pace or stops entirely before completion. After

verifying catalyst activity and substrate purity, the solvent is the next logical suspect.
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Reaction is Slow / Stalled

Is the solvent highly viscous?
(e.g., ionic liquids, glycerol)

Diagnosis: Mass Transfer Limitation.
H2 diffusion to catalyst is too slow.

Yes

Is the solvent a strong coordinating agent?
(e.g., THF, DMF, some amines)

No

Action:
1. Increase stirring rate dramatically.

2. Dilute with a low-viscosity co-solvent.
3. Increase H2 pressure.

Diagnosis: Competitive Adsorption.
Solvent is blocking active sites.

Yes

Is the product known to be a catalyst poison?
(e.g., amines, thiols)

No

Action:
1. Switch to a less coordinating solvent

(e.g., Toluene, Hexane, EtOAc).
2. For polar substrates, try alcohols like MeOH/EtOH.

Diagnosis: Product Inhibition.
Product adsorbs more strongly than the reactant.

Yes

If issues persist, re-evaluate catalyst choice
or screen for impurities.

No

Action:
1. Use a solvent that reacts with the product

(e.g., CO2 for amines).
2. Use a biphasic system to extract the product

as it forms.
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Caption: The Solvent's Sphere of Influence on Reaction Pathways.

Cause 1: Differential Solvation of Transition States

The "Why": Selectivity is determined by the difference in activation energy (ΔG‡) between

the competing reaction pathways. The solvent can preferentially stabilize one transition

state over another. [1][4]For example, a polar solvent might stabilize a polar transition

state leading to an undesired byproduct, lowering its activation energy and reducing

selectivity. [1] * Solution in Practice: In an asymmetric cyclopropanation, it was observed

that higher enantioselectivity was achieved in non-polar, non-basic solvents. [1]Polar

solvents favored an "early" transition state where the substrate was too far from the chiral

ligand to receive the stereochemical information effectively, thus lowering the e.e.

[1]Screening a range of solvents with varying polarity (e.g., Hexane -> Toluene -> THF ->

Ethanol) is a key strategy to empirically find the optimal energetic landscape for your

desired transformation.

Cause 2: Solvent as a Reactant or H-donor
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The "Why": This is particularly relevant in transfer hydrogenation, where the solvent (e.g.,

isopropanol, formic acid) is also the hydrogen source. [8]The choice of H-donor can

significantly impact the reaction. For instance, isopropanol and methanol can lead to

different catalytic pathways; one might proceed via a metal-ligand cooperative mechanism

yielding high enantioselectivity, while the other follows a metal hydride transfer path

resulting in a racemic product. [9] * Solution in Practice: If you are performing a transfer

hydrogenation and observing poor selectivity, consider changing the hydrogen donor. If

using isopropanol, a switch to formic acid or glycerol could fundamentally alter the reaction

mechanism and improve the outcome. [10]

Part 3: Experimental Protocol
Workflow for Optimizing Solvent Composition in a Hydrogenation
Reaction
This protocol provides a systematic approach to screen and optimize the solvent system for a

novel hydrogenation reaction where the ideal conditions are unknown.

Initial Solubility & Inertness Check:

Verify that your starting material and expected product are soluble in a range of potential

solvents at the target reaction temperature.

Run a control reaction without a catalyst in your top solvent candidates under reaction

conditions to ensure the solvent is inert and does not react with your substrate.

Solvent Category Screening (Small Scale):

Select representative solvents from different classes to test the extremes of

physicochemical properties. Use a consistent, small-scale setup for all runs.

Polar Protic: Methanol or Ethanol

Polar Aprotic: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)

Non-Polar: Toluene or Hexane

Acidic: Acetic Acid (if applicable, e.g., for deprotections)
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Execution: Run the reaction in each solvent under identical conditions (catalyst loading,

temperature, pressure, stirring rate). Monitor consumption of starting material and

formation of product and byproducts by GC, LC, or NMR at set time points.

Data Analysis and Down-Selection:

Compare the initial rates and final conversions for each solvent.

Analyze the product distribution and selectivity for each run.

Create a table to summarize the results, as shown below.

Solvent
Class

Example
Solvent

Dielectric
Constant
(Polarity)

Initial Rate
(relative)

Selectivity
to Desired
Product (%)

Notes

Polar Protic Methanol 32.7 High 85%

Fast but

some

byproduct

formation.

Polar Aprotic Ethyl Acetate 6.0 Medium 98%

Slower but

very clean

reaction.

Non-Polar Toluene 2.4 Low 95%

Very slow,

incomplete

conversion.

Optimization with Co-solvents (if necessary):

If a single solvent does not provide the optimal balance of rate and selectivity, investigate

binary mixtures.

For example, if the reaction was fast but unselective in Methanol and slow but selective in

Ethyl Acetate, screen mixtures such as 9:1, 1:1, and 1:9 EtOAc:MeOH. This allows for

fine-tuning of the solvent properties.
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Final Validation and Scale-up:

Once the optimal solvent or mixture is identified, confirm the result with a repeat

experiment.

Proceed with scaling up the reaction, being mindful that mass and heat transfer properties

may change upon scale-up, potentially requiring re-optimization of stirring or temperature.

Define Reaction & Substrate
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(Test in multiple solvent candidates)

Step 2: Broad Solvent Screen
(Protic, Aprotic, Non-Polar)

Step 3: Analyze Rate & Selectivity
(Identify best-performing solvent class)

Is performance optimal?
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No

Step 5: Validate & Scale-Up

Yes

Click to download full resolution via product page

Caption: Experimental Workflow for Solvent Optimization.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1362856/docs?utm_src=pdf-body-img#technical-support-center-influence-of-solvent-composition-on-hydrogenation-reactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 4: References
Solvent Effects on Heterogeneous Catalysis for the Selective Hydrogenation. DeepDyve.

[Link]

Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent

interactions. RSC Publishing. [Link]

Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions.

OSTI.GOV. [Link]

A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor

through a statistical approach. RSC Publishing. [Link]

Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions.

MDPI. [Link]

Effect of Solvent Polarity Properties on the Selectivity and Activity for 3,4-

Dichloronitrobenzene Hydrogenation over Pd/C Catalyst. Scientific.Net. [Link]

Solvent effects in liquid-phase reactions I. Activity and selectivity during citral hydrogenation

on Pt/SiO2 and. ScienceDirect. [Link]

Hydrogen Solubility in Hydrocarbon and Oxygenated Organic Compounds. ACS

Publications. [Link]

Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. Pacific

Northwest National Laboratory. [Link]

Solubility of Hydrogen in 10 Organic Solvents at 298.15, 323.15, and 373.15 K.

ResearchGate. [Link]

SOLUBILITY OF HYDROGEN IN ORGANIC SOLVENTS. RSC Publishing. [Link]

Hydrogen Solubility in Hydrocarbon and Oxygenated Organic Compounds. ACS

Publications. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.deepdyve.com/lp/elsevier/solvent-effects-on-heterogeneous-catalysis-for-the-selective-jY23N8jY29
https://pubs.rsc.org/en/content/articlelanding/2016/cy/c5cy02197a
https://www.osti.gov/servlets/purl/1841381
https://pubs.rsc.org/en/content/articlelanding/2021/re/d1re00199k
https://www.mdpi.com/2073-4344/13/10/1376
https://www.scientific.net/AMR.634-638.113
https://www.sciencedirect.com/science/article/pii/S002195170300444X
https://pubs.acs.org/doi/10.1021/je500332q
https://www.pnnl.gov/news-media/solvent-plays-critical-role-controlling-hydrogen-binding-strength-palladium
https://www.researchgate.net/publication/231520696_Solubility_of_Hydrogen_in_10_Organic_Solvents_at_29815_32315_and_37315_K
https://pubs.rsc.org/en/content/articlelanding/1936/tf/tf9363200769
https://pubs.acs.org/doi/abs/10.1021/je500332q
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Understanding the effects of solvents on the hydrogenation of toluene over supported Pd

and Ru catalysts. ResearchGate. [Link]

Optimization of solvents for the hydrogenation of phenol. a. ResearchGate. [Link]

Protic vs Aprotic Solvents (with Examples). PSIBERG. [Link]

Protic and Aprotic solvents - and the reaction speed. YouTube. [Link]

Solubility of Hydrogen in Organic Solvents?. ResearchGate. [Link]

Polar Protic and Aprotic Solvents. ChemTalk. [Link]

Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. Horizon Research

Publishing. [Link]

Hydrogen. Organic Chemistry Portal. [Link]

Chapter 8 Notes. University of Wisconsin-Madison. [Link]

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]

Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE

methods. Arkivoc. [Link]

Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. ACS Publications.

[Link]

Solvents for hydrogenation. Reddit. [Link]

Kinetics of liquid-phase hydrogenation reactions over supported metal catalysts - A review.

ResearchGate. [Link]

Hydrogenation troubleshooting. Reddit. [Link]

Hydrogenation. Wikipedia. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.researchgate.net/publication/313854974_Understanding_the_effects_of_solvents_on_the_hydrogenation_of_toluene_over_supported_Pd_and_Ru_catalysts
https://www.researchgate.net/publication/338661214_Optimization_of_solvents_for_the_hydrogenation_of_phenol_a_Transfer_hydrogenation_is_a_novel_and_efficient_method_to_realize_the_hydrogenation_in_different_chemical_reactions_and_exploring_a_simple_heter
https://psiberg.com/protic-aprotic-solvents/
https://www.youtube.com/watch?v=kAYo-h2i-Vw
https://www.researchgate.net/post/Solubility_of_Hydrogen_in_Organic_Solvents
https://chemistrytalk.org/polar-protic-aprotic-solvents/
https://www.hrpub.org/download/20150105/UJEAS2-16602312.pdf
https://www.organic-chemistry.org/topics/hydrogen.shtm
https://www.chem.wisc.edu/areas/organic/studres/ch8notes.htm
https://www.masterorganicchemistry.com/2012/04/27/polar-protic-polar-aprotic-nonpolar-all-about-solvents/
https://curlyarrow.blogspot.com/2010/01/catalytic-hydrogenation-part-ii-tips.html
https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/11/24059/
https://pubs.acs.org/doi/10.1021/jacs.3c10223
https://www.reddit.com/r/Chempros/comments/n48v1v/solvents_for_hydrogenation/
https://www.researchgate.net/publication/222165089_Kinetics_of_liquid-phase_hydrogenation_reactions_over_supported_metal_catalysts-_A_review
https://www.reddit.com/r/Chempros/comments/f5d52i/hydrogenation_troubleshooting/
https://en.wikipedia.org/wiki/Hydrogenation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrogen Sources in Catalytic Transfer Hydrogenation. Encyclopedia.pub. [Link]

Solvent effects in liquid-phase reactions: I. Activity and selectivity during citral hydrogenation

on Pt/SiO2 and evaluation of mass transfer effects. ResearchGate. [Link]

Understanding the mechanism of the competitive adsorption in 8-methylquinoline

hydrogenation over a Ru catalyst. RSC Publishing. [Link]

How Solvent Affects C–H Activation and Hydrogen Production Pathways in Homogeneous

Ru-Catalyzed Methanol Dehydrogenation Reactions. ACS Catalysis. [Link]

Solvent polarity affects H atom abstractions from C-H donors. Semantic Scholar. [Link]

Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus

Between Theory and Experiment. National Institutes of Health. [Link]

Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus

Between Theory and Experiment. ResearchGate. [Link]

Competitive Adsorption of Nitrite and Hydrogen on Palladium during Nitrite Hydrogenation.

PubMed. [Link]

solvent polarity effect: Topics. Science.gov. [Link]

Deciphering Cation-Stabilized *NO2 at the Molecular Level in Electrocatalytic Nitrate

Reduction. ACS Publications. [Link]

Competitive adsorption of hydrogen and oxygen on a catalyst surface. ResearchGate. [Link]

Overall Rate of Reaction: Limitations in Transfer Phenomena. YouTube. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://encyclopedia.pub/entry/52771
https://www.researchgate.net/publication/222165090_Solvent_effects_in_liquid-phase_reactions_I_Activity_and_selectivity_during_citral_hydrogenation_on_PtSiO2_and_evaluation_of_mass_transfer_effects
https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra01277g
https://pubs.acs.org/doi/10.1021/acscatal.8b01015
https://www.semanticscholar.org/paper/Solvent-polarity-affects-H-atom-abstractions-from-Laval-Garc%C3%ADa-R%C3%ADos/16010c732860d5c07455e626154c5e317c09e32f
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11041926/
https://www.researchgate.net/publication/381666453_Striking_Impact_of_Solvent_Polarity_on_the_Strength_of_Hydrogen-Bonded_Complexes_A_Nexus_Between_Theory_and_Experiment
https://pubmed.ncbi.nlm.nih.gov/30263084/
https://www.science.gov/topicpages/s/solvent+polarity+effect
https://pubs.acs.org/doi/10.1021/jacs.3c12644
https://www.researchgate.net/figure/Competitive-adsorption-of-hydrogen-and-oxygen-on-a-catalyst-surface_fig1_320397576
https://www.youtube.com/watch?v=F_f8aVSZtS0
https://www.benchchem.com/product/b1362856?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent
interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A
[pubs.rsc.org]

2. researchgate.net [researchgate.net]

3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

4. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions -
American Chemical Society [acs.digitellinc.com]

5. Effect of Solvent Polarity Properties on the Selectivity and Activity for 3,4-
Dichloronitrobenzene Hydrogenation over Pd/C Catalyst | Scientific.Net [scientific.net]

6. psiberg.com [psiberg.com]

7. masterorganicchemistry.com [masterorganicchemistry.com]

8. Hydrogenation - Wikipedia [en.wikipedia.org]

9. mdpi.com [mdpi.com]

10. encyclopedia.pub [encyclopedia.pub]

To cite this document: BenchChem. [Technical Support Center: Influence of Solvent
Composition on Hydrogenation Reactions]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362856/docs#technical-support-center-influence-of-
solvent-composition-on-hydrogenation-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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